molecular formula C8H8F2N2 B12993422 6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Cat. No.: B12993422
M. Wt: 170.16 g/mol
InChI Key: OELBCCVVHFWJOW-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their biological and physiological activity by improving lipophilicity, bioavailability, and metabolic stability .

Preparation Methods

The synthesis of 6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be achieved through various methods. One approach involves the direct C-H difluoromethylation of pyridines using oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment . Another method involves metal-catalyzed cross-couplings, which can introduce difluoromethyl moieties into existing pyridines .

Chemical Reactions Analysis

6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs with improved pharmacokinetic properties.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties. This interaction can modulate the biological activity of the compound, leading to its desired effects .

Comparison with Similar Compounds

6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H8F2N2

Molecular Weight

170.16 g/mol

IUPAC Name

6-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

InChI

InChI=1S/C8H8F2N2/c9-8(10)7-1-5-2-11-3-6(5)4-12-7/h1,4,8,11H,2-3H2

InChI Key

OELBCCVVHFWJOW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NC=C2CN1)C(F)F

Origin of Product

United States

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